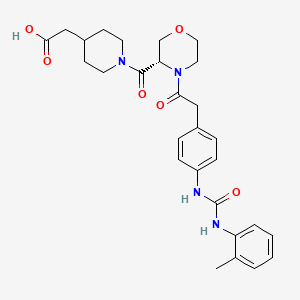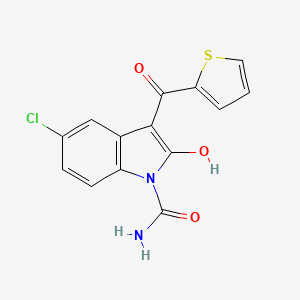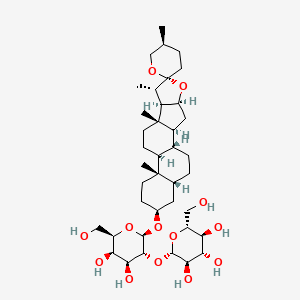
Timosaponin A-III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es hat eine Summenformel von C39H64O13 und ein Molekulargewicht von 740.92 g/mol . Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter Antitumor-, entzündungshemmende und neuroprotektive Wirkungen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Filiferin B kann durch Extraktion und Reinigung aus den Rhizomen von Anemarrhena asphodeloides synthetisiert werden . Der Prozess umfasst mehrere Schritte:
Extraktion: Die getrockneten Rhizome werden zu einem feinen Pulver gemahlen und mit Methanol oder Ethanol einer Lösungsmittelextraktion unterzogen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Filiferin B umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Rhizome werden geerntet, getrocknet und in großen Mengen verarbeitet. Die Lösungsmittelextraktion erfolgt mit industriellen Lösungsmitteln, gefolgt von einer großtechnischen chromatographischen Reinigung . Das Endprodukt wird dann einer Qualitätskontrolle unterzogen, um Reinheit und Konsistenz zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Filiferin B durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Filiferin B kann oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: Filiferin B kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Filiferin B, die jeweils einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Filiferin B hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der Untersuchung von Steroidsaponinen und deren Derivaten verwendet.
Biologie: Untersucht für seine Rolle in zellulären Prozessen wie Autophagie und Apoptose.
Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nutrazeutika eingesetzt.
Wirkmechanismus
Filiferin B entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege:
Antitumor-Aktivität: Induziert Apoptose in Krebszellen, indem der mTORC1-Signalweg gehemmt und endoplasmatisches Retikulum-Stress induziert wird.
Neuroprotektive Wirkungen: Verbessert Gedächtnis und kognitive Funktion, indem die Spiegel von Neurotransmittern wie Noradrenalin, Dopamin und Serotonin im Gehirn erhöht werden.
Entzündungshemmende Aktivität: Reduziert Entzündungen, indem die Expression von pro-inflammatorischen Zytokinen moduliert wird.
Wirkmechanismus
Target of Action
Timosaponin A-III (TAIII) has been identified as a potent inhibitor of the thromboxane prostaglandin (TP) receptor . It exhibits superior selectivity for the TP receptor versus other G protein-coupled receptors . TAIII also targets the BACE1 enzyme, which is a potential high-affinity target . Other crucial pharmacological targets of TAIII include VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase (AChE) .
Mode of Action
TAIII inhibits U46619-induced rat platelet aggregation independent of increases in cAMP and cGMP and the inhibition of TxA2 production . Both PKC and PLC activators restore TAIII-inhibited platelet aggregation . TAIII also shows strong noncompetitive inhibitory activity against BACE1 . It has been found to increase the concentration of norepinephrine, dopamine, and serotonin in the brain of dementia mice .
Biochemical Pathways
TAIII affects multiple biochemical pathways. It induces antiplatelet and antithrombotic activity via Gq-mediated signaling by the thromboxane A2 receptor . It also inhibits the PI3K/Akt signaling pathway , which is crucial in cell survival and growth. TAIII preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor . It also inhibits mTORC1 and induces endoplasmic reticulum stress .
Pharmacokinetics
After oral administration, TAIII reaches a maximum concentration (Cmax) of 120.90 ± 24.97 ng/mL at 8 hours, and the half-life (t1/2) is 9.94 hours . The absolute oral bioavailability of TAIII is 9.18% . The permeability coefficients of TAIII in four intestinal segments indicate difficult absorption . A strikingly high efflux transport of TAIII is found, which can be abolished by a P-gp inhibitor .
Result of Action
TAIII presents multiple pharmacological activities, such as anti-cancer, anti-neuronal disorders, anti-inflammation, and anti-coagulant . It induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects . TAIII induces autophagy in HeLa cells followed by apoptotic cell death . It also reduces the number of β-APP positive neurons in the inner molecular layer of dementia mice and the hippocampus .
Action Environment
The action, efficacy, and stability of TAIII can be influenced by environmental factors. For instance, salt processing of Anemarrhena Rhizoma (AR), a traditional Chinese herb from which TAIII is derived, can enhance the ability of AR to enrich the Yin and downbearing fire . Salt processing improves the absorption and bioavailability of timosaponin BIII and mangiferin in Anemarrhena Rhizoma, but reduces the absorption of TAIII .
Biochemische Analyse
Biochemical Properties
Timosaponin A-III has been found to interact with various enzymes and proteins. It inhibits U46619-induced rat platelet aggregation, showing superior selectivity for the thromboxane prostaglandin (TP) receptor . It also targets Gq-mediated PLC/PKC signaling from the TP receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the viability of Jurkat cells in a time- and dose-dependent manner, and induces apoptosis of Jurkat cells . It also inhibits UVB-induced cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) transcription level and protein expression in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces autophagy in HeLa cells followed by apoptotic cell death . It also reverses multi-drug resistance in human chronic myelogenous leukemia K562/ADM cells via downregulation of MDR1 and MRP1 expression by inhibiting the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits a reversal effect on the drug resistance of K562/ADM cells . It also induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce body weight gain and food intake, improve glucose tolerance, lipid profiles, and mitigate hepatic steatosis . It also prolonged tail bleeding time, reduced the mortality of animals with acute pulmonary thromboembolism, and significantly reduced venous thrombus weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin kinase pathway . It also preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has low permeability and solubility, which may limit its application .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Filiferin B can be synthesized through the extraction and purification from the rhizomes of Anemarrhena asphodeloides . The process involves several steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods
Industrial production of Filiferin B involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is performed using industrial-grade solvents, followed by large-scale chromatographic purification . The final product is then subjected to quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Filiferin B undergoes various chemical reactions, including:
Oxidation: Filiferin B can be oxidized to form different derivatives.
Substitution: Filiferin B can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Filiferin B, each with unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Filiferin B ist unter den Steroidsaponinen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner molekularen Struktur. Ähnliche Verbindungen umfassen:
Timosaponin A-I: Ein weiteres Steroidsaponin mit ähnlichen Antitumor- und neuroprotektiven Wirkungen.
Timosaponin B-II: Bekannt für seine entzündungshemmenden und antidiabetischen Eigenschaften.
Sarsasapogenin: Der Aglykon-Teil von Filiferin B, der ebenfalls verschiedene biologische Aktivitäten zeigt.
Filiferin B zeichnet sich durch seine potente Antitumor-Aktivität und seine Fähigkeit aus, Autophagie und Apoptose selektiv in Krebszellen zu induzieren .
Eigenschaften
CAS-Nummer |
41059-79-4 |
|---|---|
Molekularformel |
C39H64O13 |
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |
InChI-Schlüssel |
MMTWXUQMLQGAPC-VDEILISOSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Isomerische SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
timosaponin A3 timosaponin AIII |
Herkunft des Produkts |
United States |
Q1: What are the primary molecular targets of Timosaponin A-III?
A1: Research suggests that this compound interacts with multiple cellular targets, including:
- Sterol regulatory element-binding protein-1 (SREBP-1): this compound inhibits SREBP-1 activation, leading to reduced expression of fatty acid synthases (FASN and ACC), ultimately controlling the growth of pancreatic cancer cells. []
- PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. This inhibition has been observed in various cancer cell lines, including human chronic myelogenous leukemia (CML) cells and T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells. [, ]
- Nuclear factor-κB (NF-κB) and p38 Signaling: Studies indicate that this compound can inhibit the activation of NF-κB and p38 signaling pathways in TNF-α stimulated microglia and neuroblastoma cells, suggesting potential therapeutic benefits for neurodegenerative diseases associated with inflammation. []
Q2: How does this compound induce autophagy?
A2: this compound induces autophagy through a distinct mechanism compared to conventional inducers like rapamycin. It stimulates the formation of large autophagic vacuoles enriched with endosomal membranes, multivesicular bodies, and cholesterol. These vacuoles effectively capture ubiquitinated proteins, promoting the clearance of protein aggregates, particularly in cells with impaired proteasome function. []
Q3: What is the role of this compound in apoptosis?
A3: this compound induces apoptosis in various cancer cell lines through multiple mechanisms. These include cell cycle arrest at G0/G1 and G2/M phases, downregulation of cell cycle regulatory proteins (cyclin A, cyclin B1, CDK2, CDK4), and activation of caspases. Additionally, it promotes the expression of pro-apoptotic protein Bax while suppressing anti-apoptotic Bcl-2. [, , ]
Q4: Does this compound influence drug resistance in cancer cells?
A4: Yes, this compound has shown potential in reversing multi-drug resistance (MDR) in human CML K562/ADM cells. It achieves this by downregulating the expression and function of drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). This downregulation is linked to the inhibition of the PI3K/Akt signaling pathway. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C45H76O17 and a molecular weight of 897.06 g/mol. []
Q6: What are the key structural features of this compound?
A6: this compound is a steroidal saponin with a spirostane-type structure. It consists of a sarsasapogenin aglycone linked to a disaccharide moiety composed of glucose and galactose. The sugar chain is attached at the C-3 position of the aglycone. [, ]
Q7: What is the bioavailability of this compound?
A7: this compound exhibits low oral bioavailability, estimated to be around 9.18% in rats. This low bioavailability is attributed to its poor permeability and solubility. []
Q8: How is this compound absorbed and distributed in the body?
A8: this compound demonstrates low permeability across intestinal segments, suggesting limited absorption. Its transport is significantly influenced by P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from cells. []
Q9: What are the preclinical findings supporting the anticancer potential of this compound?
A9: Preclinical studies have shown that this compound exhibits anticancer effects in various cancer cell lines, including colon, pancreatic, and leukemia cells. These effects are mediated through multiple mechanisms such as:* Inhibition of cell proliferation: this compound effectively inhibits the growth of various cancer cell lines, including human colorectal cancer HCT-15 cells and pancreatic cancer BxPC-3 cells. [, ]* Induction of apoptosis: this compound triggers apoptosis in cancer cells, leading to their programmed death. This has been demonstrated by increased DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins. [, ]* Suppression of tumor growth in vivo: In animal models, this compound significantly reduced tumor growth in athymic nude mice implanted with human colorectal cancer HCT-15 cells, without causing significant toxicity. []
Q10: What evidence supports the anti-diabetic potential of this compound?
A10: Research suggests that this compound might have anti-diabetic effects through these mechanisms:
- Stimulation of GLP-1 Secretion: In NCI-H716 cells, this compound stimulates the release of glucagon-like peptide 1 (GLP-1) by activating protein kinase A catalytic subunit (PKAc) and 5′-AMP-activated protein kinase (AMPK). []
- Inhibition of Lipid Accumulation: this compound effectively reduces lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in addressing obesity. []
- Improvement in Glucose Tolerance and Lipid Profiles: In high-fat diet (HFD)-induced mice, this compound administration significantly reduced body weight gain, improved glucose tolerance, and improved lipid profiles, indicating its potential in managing obesity and diabetes. []
Q11: Are there any preclinical studies demonstrating the neuroprotective effects of this compound?
A11: While more research is needed, studies using rat serum containing this compound have shown potential in protecting PC12 cells from amyloid beta-protein (Aβ)-induced neurotoxicity. This protection is thought to be partially mediated through the mitogen-activated protein kinase (MAPK) and estrogen receptor pathways. [, ]
Q12: How stable is this compound under different storage conditions?
A12: While specific data on the stability of this compound under various conditions is limited in the provided research, steroidal saponins are generally susceptible to degradation under conditions of high temperature, humidity, and acidic pH. Further research is required to fully characterize its stability profile.
Q13: Are there any formulation strategies to enhance the bioavailability of this compound?
A13: The low bioavailability of this compound due to poor solubility and permeability necessitates the development of improved drug delivery systems. Potential strategies to enhance its bioavailability include:
Q14: What analytical techniques are commonly used for the identification and quantification of this compound?
A14: Several analytical methods have been employed for the analysis of this compound, including:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detection (ELSD), and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of this compound in plant extracts and biological samples. [, , , , , , ]
- Ultra-high performance liquid chromatography (UHPLC): UHPLC, offering higher resolution and sensitivity compared to conventional HPLC, has been increasingly utilized for the analysis of this compound, particularly in complex matrices. [, ]
- Mass spectrometry (MS): MS techniques, such as triple quadrupole MS (QqQ-MS) and quadrupole time-of-flight MS (Q-TOF-MS), provide accurate mass measurements and fragmentation patterns, enabling the structural characterization and confirmation of this compound. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


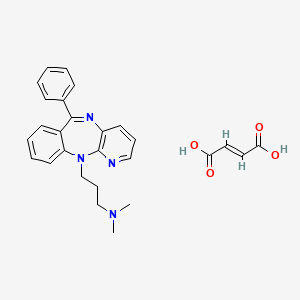
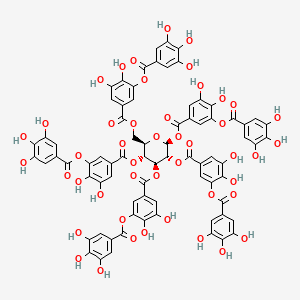
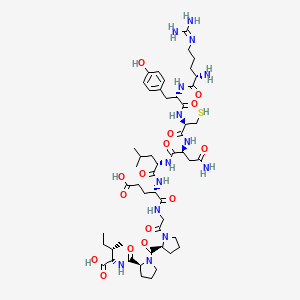
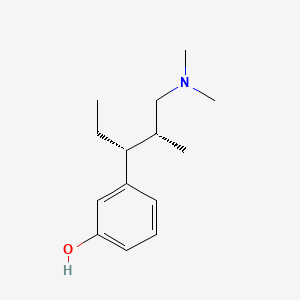
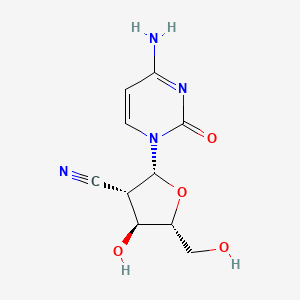

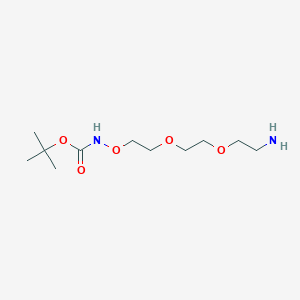
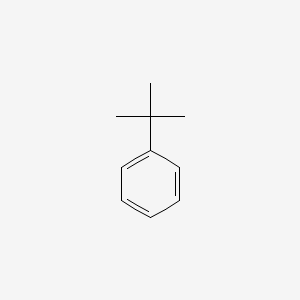
![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)
